1-Phenyl-2-butanamine hydrochloride
Overview
Description
1-Phenyl-2-butanamine hydrochloride is a psychoactive drug that is classified as a stimulant. It has the molecular formula C10H15N · HCl .
Synthesis Analysis
The synthesis of amines like 1-Phenyl-2-butanamine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis
The molecular weight of 1-Phenyl-2-butanamine hydrochloride is 185.69 g/mol . The SMILES string representation of its structure is Cl.CCC(N)Cc1ccccc1 .Chemical Reactions Analysis
Amines like 1-Phenyl-2-butanamine hydrochloride can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides .Physical And Chemical Properties Analysis
1-Phenyl-2-butanamine hydrochloride is a solid substance with a melting point of 143-144 °C . Its empirical formula is C10H15N · HCl .Scientific Research Applications
Chromatographic Analysis
1-Phenyl-2-butanamine hydrochloride has been studied for its properties in chromatographic analysis. It was investigated in the context of liquid chromatography and mass spectrometry, revealing characteristic imine base peaks similar to those in N-substituted amphetamines. This makes it a compound of interest in the analysis of amphetamine-type drugs (Noggle et al., 1991).
Neuroprotective Effects
Research on compounds structurally similar to 1-Phenyl-2-butanamine hydrochloride, like LY042826 and LY393615, has shown neuroprotective effects in models of cerebral ischemia. These studies indicate potential applications in protecting against ischemia-induced brain injury (C. Hicks et al., 2000), (L. Bogaert et al., 2001).
Pharmacological Activity
The pharmacological activity of 1-Phenyl-2-butylamine hydrochloride, closely related to 1-Phenyl-2-butanamine hydrochloride, was explored for its vasopressor effects and impact on central nervous system stimulation, providing insights into its physiological actions (D. F. Marsh, 1948).
Chemical Synthesis and Reaction Studies
1-Phenyl-2-butanamine hydrochloride is relevant in the synthesis of various chemical compounds. Studies have focused on its role in reactions such as imine synthesis, demonstrating its utility in chemical engineering and pharmaceutical manufacturing processes (F. Rasdi et al., 2013).
Therapeutic Potential
Research has been conducted on derivatives of 1-Phenyl-2-butanamine, exploring their potential as therapeutic agents in psychotherapy. This includes studies on the synthesis and psychoactive effects of these derivatives, suggesting their possible application in mental health treatments (D. Nichols et al., 1986).
Analytical Applications
The compound's analytical applications have been studied, particularly in differentiating it from structurally similar substances like MDMA. This has implications for forensic analysis and the identification of specific substances in legal and medical contexts (F. T. Noggle et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1-phenylbutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTQCQVKUHGGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508458 | |
Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-butanamine hydrochloride | |
CAS RN |
20735-15-3 | |
Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20735-15-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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